Xanthommatin

概要

説明

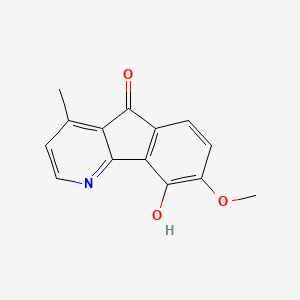

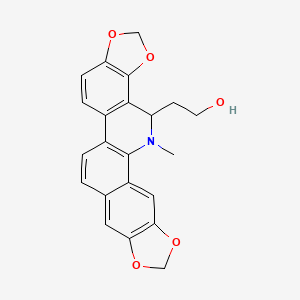

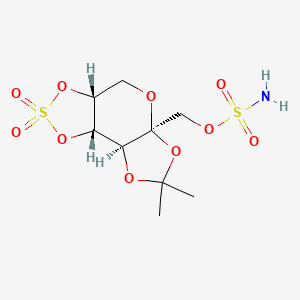

Xanthommatin is a chemical compound . It is a naturally occurring chromophore present in arthropods and cephalopods and is formed during the metabolism of tryptophan in these species . It has a natural red/yellow color depending on its oxidation state .

Synthesis Analysis

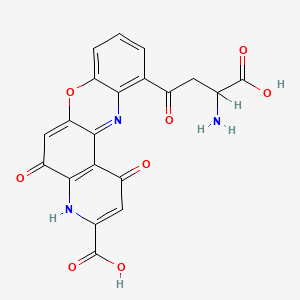

In enzymology, a xanthommatin reductase is an enzyme that catalyzes the chemical reaction. The two substrates of this enzyme are 5,12-dihydroxanthommatin and NAD+, whereas its three products are xanthommatin, NADH, and H+ .

Molecular Structure Analysis

The chemical structure of Xanthommatin was characterized by infrared spectroscopy, 1H nuclear magnetic resonance, and electrospray ionization–mass spectrometry . The structures of rhodommatin, ommatin D, hydroxykynurenine, and xanthommatin have functional groups that are related to antioxidant action, primarily hydroxyl linked to aromatic rings .

Chemical Reactions Analysis

The in vitro oxidative condensation of 3-hydroxykynurenine produces a mixture of ommatins, which readily undergo thermal reactions over time . The formation of decarboxylated ommatins might be regulated in vivo, while the methoxylation of ommatins, previously reported in biological extracts, are most likely always artifactitious .

Physical And Chemical Properties Analysis

Xanthommatin contributes to <30% inhibition of hormonal activities, indicating that it is not an endocrine disruptor . Furthermore, the compound does not cause gene mutations in the bacterial strains used, indicating that it is nonmutagenic .

科学的研究の応用

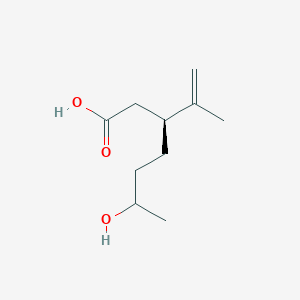

Sustainable Synthesis

Xanthommatin (Xa) is a broad-spectrum dye found in arthropods and cephalopods, synthesized via oxidative cyclization of tryptophan metabolite 3-hydroxykynurenine (3-OHK). Traditional synthesis faces scalability and purity challenges. A sustainable synthesis method using electrochemical oxidation of 3-OHK is proposed, offering economic and ecological advantages. This method has potential for scalable production of Xa (Williams, Lopez, & Deravi, 2019).

Photonic Structures and Color Enhancement

Xanthommatin is involved in the yellow, red, and brown hues in cephalopods and arthropods. It often couples with supramolecular nanostructures. Research shows that colloidal assemblies containing Xa can regulate color hue and contrast in photonic structures, enhancing color intensity and diversity. This has implications for using Xa in applications that require dynamic color properties (Lin, Gong, Bower, Lee, & Deravi, 2021).

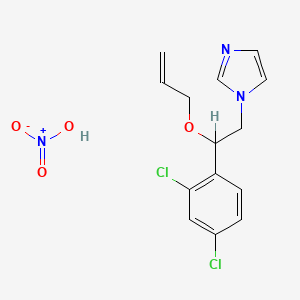

Photostable UV-Filter

Xanthommatin is explored as an alternative UV-filter. Its biochrome properties make it a photostable and cytocompatible chemical UV-filter, maintaining photostability and photoprotective properties. This positions Xa as a potential ingredient in suncare products, offering a safer alternative to traditional chemical and physical UV-filters (Martin, Rezaeeyazdi, Colombani, Dinneen, Kumar, Bencherif, & Deravi, 2019).

Electrochromic Displays

Xa's natural color-changing properties are utilized in electrochromic materials. Research has explored the spectroelectrochemical properties of Xa, identifying a synergistic role between poly(3,4-ethylene dioxythiophene) doped with poly(styrenesulfonate) (PEDOT:PSS) and Xa. This enables modulation of Xa's absorption profile and its visible color, suggesting its application in devices requiring dynamic color changes (Kumar, Williams, Martin, Figueroa-Navedo, & Deravi, 2018).

Mechanisms of Color Change

Xanthommatin demonstrates unusual color change properties upon chemical reduction, a phenomenon explored in-depth. Quantum chemical studies of phenoxazinone/phenoxazine pairs, including Xa, reveal insights into their photophysical behavior. This knowledge extends to potential technological applications, where manipulating color change in Xa could be advantageous (Figon, Casas, Ciofini, & Adamo, 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

11-(3-amino-3-carboxypropanoyl)-1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O8/c21-8(19(27)28)4-10(24)7-2-1-3-13-16(7)23-18-14(31-13)6-12(26)17-15(18)11(25)5-9(22-17)20(29)30/h1-3,5-6,8H,4,21H2,(H,22,25)(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAHWTNCEYYDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=CC(=O)C4=C(C3=N2)C(=O)C=C(N4)C(=O)O)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601131062 | |

| Record name | α-Amino-3-carboxy-1-hydroxy-γ,5-dioxo-5H-pyrido[3,2-a]phenoxazine-11-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601131062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

521-58-4 | |

| Record name | α-Amino-3-carboxy-1-hydroxy-γ,5-dioxo-5H-pyrido[3,2-a]phenoxazine-11-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthommatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthommatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Amino-3-carboxy-1-hydroxy-γ,5-dioxo-5H-pyrido[3,2-a]phenoxazine-11-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601131062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[2-(2-{2-[(2-Benzyl-4-phenyl-butyryl)-methyl-amino]-3-methyl-butyrylamino}-3,3-dimethyl-butyrylamino)-4-oxo-4-pyrrolidin-1-yl-butyrylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1213774.png)

![5-bromo-N-[(2-pyridinylamino)-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1213776.png)

![(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol](/img/structure/B1213784.png)